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molecular formula C7H10N2O2S B1425131 Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3 CAS No. 109333-73-5

Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3

Cat. No. B1425131
M. Wt: 189.25 g/mol
InChI Key: ICGLPKIVTVWCFT-ZRLBSURWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04479953

Procedure details

p-Toluenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide by the reaction of p-toluenesulfonyl chloride with hydrazine in tetrahydrofuran to form p-toluenesulfonylhydrazine, followed by the reaction of the latter with 3-amino-5,6-dichloropyrazinaldehyde.
Name
p-Toluenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1C(C=[N:11][NH:12][S:13]([C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=2)(=[O:15])=[O:14])=NC(Cl)=C(Cl)N=1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.NN>O1CCCC1>[C:19]1([CH3:22])[CH:18]=[CH:17][C:16]([S:13]([NH:12][NH2:11])(=[O:14])=[O:15])=[CH:21][CH:20]=1

Inputs

Step One
Name
p-Toluenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=C(N1)Cl)Cl)C=NNS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)NN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04479953

Procedure details

p-Toluenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide by the reaction of p-toluenesulfonyl chloride with hydrazine in tetrahydrofuran to form p-toluenesulfonylhydrazine, followed by the reaction of the latter with 3-amino-5,6-dichloropyrazinaldehyde.
Name
p-Toluenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1C(C=[N:11][NH:12][S:13]([C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=2)(=[O:15])=[O:14])=NC(Cl)=C(Cl)N=1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.NN>O1CCCC1>[C:19]1([CH3:22])[CH:18]=[CH:17][C:16]([S:13]([NH:12][NH2:11])(=[O:14])=[O:15])=[CH:21][CH:20]=1

Inputs

Step One
Name
p-Toluenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=C(N1)Cl)Cl)C=NNS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)NN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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